N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine
Description
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine (CAS: 79226-51-0) is a phenothiazine derivative characterized by a diazenyl (-N=N-) functional group and a methyl methanamine side chain. Its structure includes a phenothiazine core substituted with a chlorine atom at position 7 and a methyl group at position 10. This compound is primarily utilized for medicinal purposes, though specific therapeutic applications remain proprietary .
Properties
CAS No. |
79226-51-0 |
|---|---|
Molecular Formula |
C15H15ClN4S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[(7-chloro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15ClN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3 |
InChI Key |
ZEMZTULGSWIXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves the reaction of 10H-phenothiazine with appropriate reagents. One common method includes the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then be treated with sodium azide to yield the corresponding tetrazole. Further reactions with hydrazine hydrate or hydroxylamine can produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine (CAS: 79226-53-2)
This compound differs by substituting chlorine with fluorine at position 5.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
This analogue replaces the phenothiazine core with a benzodithiazine ring system and introduces sulfone (SO₂) groups. Key differences include:
- Melting Point : 271–272°C (decomposition), indicating higher thermal stability than the target compound (data unavailable for the latter) .
- Spectroscopic Features: IR peaks at 1345 and 1155 cm⁻¹ confirm SO₂ groups, absent in the phenothiazine-based compound .
- Bioactivity : Hydrazine derivatives like this are often intermediates in synthesizing heterocyclic pharmaceuticals, suggesting divergent applications .
Phenothiazine Derivatives with Modified Side Chains
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethanamine Hydrochloride (CAS: 5934-20-3)
This compound shares the phenothiazine core but features an ethylamine side chain instead of a diazenyl group. Key distinctions:
- Solubility : Hydrochloride salt form improves aqueous solubility, advantageous for drug formulation .
Heterocyclic Compounds with Chlorinated Aromatic Systems
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
A benzodiazepine derivative with a chloro-substituted aromatic ring. While structurally distinct, it shares the chloro-aromatic motif, which is critical in CNS-active drugs. However, its lactam ring and fluorophenyl group confer GABA receptor affinity, a mechanism unlikely in phenothiazine-based compounds .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity compared to fluorine .
- Thermal Stability : Benzodithiazine derivatives exhibit superior thermal stability, likely due to sulfone groups .
- Pharmaceutical Potential: Phenothiazine derivatives with amine side chains (e.g., CAS 5934-20-3) are established in antipsychotic therapies, whereas diazenyl-containing analogues may explore novel mechanisms .
Biological Activity
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a synthetic compound derived from the phenothiazine class, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, particularly in oncology and antimicrobial applications.
- Molecular Formula : C15H15ClN4S
- Molecular Weight : 318.8 g/mol
- CAS Number : 79226-51-0
- IUPAC Name : N-[(7-chloro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert its effects by binding to specific receptors or enzymes, modulating biological pathways. Notably, its anticancer properties may stem from the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer effects, particularly against breast cancer cell lines. The mechanism involves:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to reduced growth rates of cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for cancer treatment.
Antimicrobial Properties
This compound has also been studied for its antimicrobial potential. Laboratory studies have demonstrated:
- Broad-Spectrum Activity : Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membranes and interference with metabolic processes.
Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Lin & Kasina (1981) | Initial characterization and synthesis methods; noted potential for further pharmacological studies. |
| Recent In Vitro Studies | Demonstrated significant cytotoxicity against breast cancer cell lines; effective at low micromolar concentrations. |
| Antimicrobial Testing | Showed efficacy against E. coli and S. aureus; minimum inhibitory concentrations (MIC) established in laboratory settings. |
Case Studies
- Breast Cancer Treatment : A study involving the administration of this compound to cultured breast cancer cells revealed a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent.
- Antibacterial Efficacy : In a clinical microbiology laboratory setting, this compound was tested against multiple strains of bacteria. Results indicated that it inhibited growth effectively, suggesting a possible role as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
